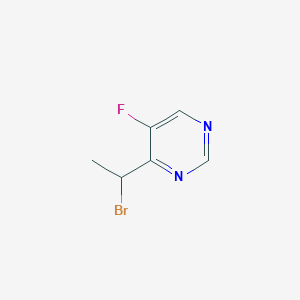

4-(1-Bromoethyl)-5-fluoropyrimidine

描述

Contextual Significance of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are a class of heterocyclic compounds that play a crucial role in organic synthesis and drug discovery. The pyrimidine (B1678525) ring itself is a fundamental component of various biologically important molecules, including the nucleobases uracil, thymine, and cytosine found in nucleic acids. bhu.ac.in The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the pyrimidine scaffold significantly alters its chemical reactivity and physical properties. wikipedia.org

Halogenation can enhance the biological activity of pyrimidine derivatives and provides a "handle" for further chemical modifications. researchgate.net These halogenated pyrimidines serve as versatile building blocks in the construction of a wide array of more complex molecular structures. They are particularly important in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen atom can facilitate cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. rsc.org This allows for the introduction of various functional groups at specific positions on the pyrimidine ring, enabling the exploration of structure-activity relationships in drug development. nih.gov

Strategic Importance of the Bromoethyl Moiety in Pyrimidine Functionalization

The bromoethyl group attached to the pyrimidine ring is of strategic importance for several reasons. The bromine atom is a good leaving group, making the bromoethyl moiety susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of other functional groups at this position, further diversifying the molecular structure.

The presence of the bromoethyl group also introduces a chiral center into the molecule, which can be significant in the synthesis of enantiomerically pure compounds. This is particularly relevant in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.

Overview of Key Research Trajectories and Applications for the Compound

Research involving 4-(1-Bromoethyl)-5-fluoropyrimidine and its analogues has primarily focused on their utility as key intermediates in the synthesis of biologically active compounds. For instance, the related compound, 4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine, is an important intermediate in the synthesis of Voriconazole (B182144), a broad-spectrum triazole antifungal agent. google.com Voriconazole functions by inhibiting the fungal cytochrome P450-mediated 14α-sterol demethylation, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. google.com

The synthetic routes to these types of compounds often involve multi-step processes starting from readily available materials like ethyl 2-fluoroacetate. google.com The development of efficient and cost-effective synthetic methods for these intermediates is an active area of research, as it directly impacts the accessibility and affordability of the final drug products. google.com

Below is a table summarizing the key properties of this compound and a related intermediate.

| Property | This compound | 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine |

| CAS Number | 188416-47-9 bldpharm.com | 1307315-02-1 |

| Molecular Formula | C6H6BrFN2 bldpharm.com | C6H5Br2FN2 |

| Molecular Weight | 205.03 g/mol bldpharm.com | 283.92 g/mol |

| Primary Use | Intermediate in chemical synthesis bldpharm.com | Building block for pharmaceuticals and agrochemicals |

属性

IUPAC Name |

4-(1-bromoethyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c1-4(7)6-5(8)2-9-3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIHJVDQQNZXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624759 | |

| Record name | 4-(1-Bromoethyl)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188416-47-9 | |

| Record name | 4-(1-Bromoethyl)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Reactivity of 4 1 Bromoethyl 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyrimidines. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. rsc.org

Electronic Effects of Fluorine and Nitrogen Atoms on Pyrimidine (B1678525) Electrophilicity

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strong inductive effect of the fluorine atom at the C-5 position. The nitrogen atoms and the fluorine atom work in concert to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making it highly susceptible to attack by nucleophiles. stackexchange.com

The electron-withdrawing nature of these atoms creates a significant partial positive charge on the carbon atoms of the pyrimidine ring, particularly at the positions ortho and para to the nitrogen atoms. This increased electrophilicity is a key factor driving the SNAr reactions of 4-(1-bromoethyl)-5-fluoropyrimidine.

The order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is counterintuitive based on bond strength. This "element effect" is attributed to the first step of the mechanism, the nucleophilic addition, being the rate-determining step. nih.gov The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction rate.

Regioselectivity and Chemoselectivity in SNAr Reactions

In pyrimidine systems containing multiple halogen substituents, the site of nucleophilic attack is governed by a combination of electronic and steric factors. For 2,4-dihalopyrimidines, nucleophilic substitution generally occurs preferentially at the C-4 position. wuxiapptec.com This selectivity can be explained by considering the stability of the intermediate Meisenheimer complex. Attack at C-4 allows for delocalization of the negative charge onto one of the ring nitrogen atoms, which is a stabilizing interaction. stackexchange.com

However, the regioselectivity can be influenced by the nature of other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C-2 position. wuxiapptec.com Similarly, in 2-MeSO2-4-chloropyrimidine, the regioselectivity of SNAr reactions is dependent on the nucleophile. Amines and Stille coupling partners react at C-4, while alkoxides and formamide (B127407) anions preferentially attack at C-2. wuxiapptec.com This dichotomy is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C-2 position. wuxiapptec.com

In the case of this compound, while the fluorine at C-5 is a potential leaving group, the bromine on the ethyl side chain is also susceptible to nucleophilic displacement. The chemoselectivity between SNAr at the pyrimidine ring and SN2 reaction at the bromoethyl group will depend on the nature of the nucleophile and the reaction conditions.

Organometallic Transformations and Cross-Coupling Reactions

Organometallic reagents and palladium-catalyzed cross-coupling reactions provide powerful tools for the functionalization of halogenated pyrimidines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation and Reactivity of Organozinc Reagents derived from Bromoethylpyrimidines

Organozinc reagents are valuable intermediates in organic synthesis due to their high functional group tolerance and reactivity. slideshare.net They can be prepared by the direct insertion of zinc metal into organohalides. nih.gov The formation of organozinc reagents from bromoethylpyrimidines involves the oxidative addition of the carbon-bromine bond to zinc metal.

The reactivity of these organozinc reagents in subsequent cross-coupling reactions is influenced by the solvent and the presence of activating agents like lithium chloride. nih.govescholarship.org Lithium chloride can facilitate the solubilization of organozinc intermediates from the surface of the zinc metal, thereby increasing the concentration of the active reagent in solution. nih.gov The resulting organozinc species can exist as either a monoorganozinc halide or a diorganozinc compound, depending on the reaction conditions, and this can influence their downstream reactivity. nih.gov

These organozinc reagents, derived from this compound, can then participate in various cross-coupling reactions, such as Negishi coupling, to introduce a wide range of substituents onto the pyrimidine core. slideshare.net

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. libretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. youtube.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. youtube.com

For substrates like this compound, palladium-catalyzed cross-coupling offers a versatile method for introducing aryl, alkyl, and other functional groups at the C-4 position.

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or a boronic ester) with an organohalide. libretexts.org This reaction is valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. libretexts.orgnih.gov

In the context of this compound, the bromoethyl group can be targeted for Suzuki-Miyaura coupling. This would involve the reaction of the bromo-pyrimidine with an organoboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. rsc.orgrsc.org

For instance, a study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one demonstrated the successful arylation and heteroarylation using a variety of boronic acids with a specific palladium catalyst system to prevent debromination. rsc.orgresearchgate.net Similar strategies could be employed for the selective coupling at the bromoethyl position of this compound, leading to the synthesis of a diverse range of derivatives.

Other Transition-Metal Catalyzed Functionalizations

While specific examples for this compound are not documented in peer-reviewed literature, the reactivity of similar pyrimidine systems suggests potential for various transition-metal-catalyzed functionalizations. The presence of both a C-Br bond at the ethyl substituent and an electronically modified pyrimidine ring offers multiple sites for catalysis.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has become a cornerstone for the functionalization of heterocyclic compounds. For pyrimidines, these reactions often involve C-H activation or cross-coupling at halogenated positions. In the case of this compound, the bromoethyl group would likely be the most reactive site for standard cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, given the relative ease of breaking the C(sp³)-Br bond compared to aromatic C-H or C-F bonds. However, the development of advanced catalytic systems could potentially enable selective functionalization at other positions.

Electrophilic and Radical Functionalization Reactions

The electrophilic alkylation of arenes represents a powerful method for forming carbon-carbon bonds. Research has demonstrated that certain bromopyrimidines can act as electrophiles in the presence of strong Brønsted acids to alkylate electron-rich aromatic compounds. For instance, studies on 5-bromopyrimidine (B23866) have shown that it can effectively alkylate phenols and other activated arenes. nih.govresearchgate.net The proposed mechanism involves the protonation of the pyrimidine ring, which significantly increases its electrophilicity, facilitating the nucleophilic attack by the arene. researchgate.net

For this compound, a similar reaction pathway is theoretically plausible. The pyrimidine ring, particularly when activated by a strong acid, could serve as an electrophile. However, the 1-bromoethyl substituent introduces significant complexity. This group is itself a potent electrophile and a potential leaving group, which could lead to competing reaction pathways or decomposition under harsh acidic conditions. No experimental data for this specific transformation with this compound has been reported.

A study on the acid-catalyzed reaction of 5-bromopyrimidine with various electron-rich arenes highlights the conditions and scope for this type of transformation.

Table 1: Electrophilic Alkylation of Arenes with 5-Bromopyrimidine This table presents data for the related compound 5-bromopyrimidine, as no data exists for this compound.

| Arene | Acid Catalyst | Product | Yield (%) | Reference |

| Phenol | Methanesulfonic acid | 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | 71 | rsc.org |

| Anisole | Methanesulfonic acid | 5-Bromo-4-(4-methoxyphenyl)-3,4-dihydropyrimidine | 71 | researchgate.net |

| o-Cresol | Methanesulfonic acid | 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol | 82 | researchgate.net |

| Veratrole | Methanesulfonic acid | 5-Bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydropyrimidine | 65 | rsc.org |

The functionalization of otherwise inert C-H bonds is a frontier in organic synthesis, often relying on directing groups to achieve site-selectivity. Nitrogen-containing heterocycles, including pyrimidines, have emerged as effective directing groups in transition-metal-catalyzed C-H activation. cymitquimica.com The nitrogen atoms in the pyrimidine ring can coordinate to a metal center (e.g., palladium, ruthenium), bringing the catalyst into proximity of a specific C-H bond and enabling its cleavage and subsequent functionalization. nih.govmdpi.com

This strategy is typically used for ortho-C-H functionalization, where a stable five- or six-membered metallacycle is formed. In the context of this compound, the pyrimidine nitrogen atoms could theoretically direct the functionalization of C-H bonds on a substituent attached at a different position, or potentially intermolecularly. More advanced "U-shaped" templates have even enabled meta-C-H functionalization by positioning the catalyst at a more remote site. nih.gov While the principle is well-established, specific applications using this compound as the directing group have not been described in the available literature. The inherent reactivity of the bromoethyl group might interfere with the conditions typically required for C-H activation.

Other Significant Chemical Transformations and Derivatizations

The synthetic utility of this compound is primarily as a chemical intermediate. Its structural isomer, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, is a known intermediate in the synthesis of the antifungal agent Voriconazole (B182144). This suggests that the primary chemical transformations of interest for these types of compounds are nucleophilic substitution reactions.

The 1-bromoethyl group is an activated electrophilic center, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, which is a key step in building more complex molecules. For example, reaction with a nitrogen-based nucleophile, such as 1H-1,2,4-triazole, would be a critical step in synthesizing analogues of triazole-based antifungal drugs.

Additionally, the fluorine atom at the 5-position and the potential for reactions at the pyrimidine ring itself (e.g., nucleophilic aromatic substitution, if a suitable leaving group were present at another position) provide further avenues for derivatization. A patent for the synthesis of the related compound 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine underscores its role as a precursor in pharmaceutical manufacturing. iisc.ac.in

Stereoselective Synthesis and Diastereocontrol in Derivatives of 4 1 Bromoethyl 5 Fluoropyrimidine

Asymmetric Synthesis Strategies for Chiral Pyrimidine (B1678525) Derivatives

The direct asymmetric synthesis of 4-(1-bromoethyl)-5-fluoropyrimidine presents a significant challenge. However, several strategies can be envisaged for the preparation of its chiral precursor, 1-(5-fluoropyrimidin-4-yl)ethanol, with high enantiomeric purity. These methods generally fall into two main categories: asymmetric reduction of the corresponding ketone and the use of chiral auxiliaries.

One of the most common approaches to chiral alcohols is the asymmetric reduction of a prochiral ketone, in this case, 4-acetyl-5-fluoropyrimidine. This transformation can be achieved using various catalytic systems. For instance, transition metal catalysts, such as those based on iridium, in combination with chiral diphosphine ligands like Josiphos, have been shown to be highly effective for the asymmetric hydrogenation of pyrimidines, achieving high yields and enantioselectivities of up to 99% ee. nih.gov The presence of a Lewis acid, such as a lanthanide triflate, can be crucial for activating the pyrimidine ring and enhancing enantioselectivity. nih.gov Another powerful method involves the use of oxazaborolidine catalysts, which have been successfully employed in the asymmetric reduction of complex ketone intermediates in multi-step syntheses. mdpi.com

Alternatively, the use of chiral auxiliaries offers a robust method for establishing stereochemistry. researchgate.netnih.gov A chiral auxiliary, a stereogenic group temporarily incorporated into the substrate, can direct the stereochemical outcome of a reaction. For pyrimidine derivatives, a chiral auxiliary could be attached to the pyrimidine ring or to a precursor molecule. For example, pyrimidinone-based chiral auxiliaries have been successfully used in asymmetric aldol (B89426) and alkylation reactions, demonstrating excellent yields and stereoselectivities. google.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Diastereoselective Addition Reactions of Organometallic Pyrimidine Reagents

A key step in the synthesis of voriconazole (B182144) and related compounds involves the diastereoselective addition of an organometallic reagent derived from this compound to a suitable ketone. The formation of a Grignard reagent from this compound is a common strategy. This organometallic intermediate then undergoes a nucleophilic addition to a ketone, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to form a tertiary alcohol with two stereocenters.

The diastereoselectivity of this addition is a critical factor. The reaction typically yields a mixture of diastereomers. The desired diastereomer is the (2R,3S)/(2S,3R) pair, which is the direct precursor to racemic voriconazole. The inherent steric and electronic properties of the reacting molecules, along with the reaction conditions, influence the ratio of the diastereomeric products. The chelation of the organometallic reagent with the ketone can lead to a more organized transition state, favoring the formation of one diastereomer over the other.

Impact of Reaction Conditions and Pyrimidine Substitution on Diastereoselectivity

The ratio of diastereomers formed in the addition of the pyrimidine-derived organometallic reagent is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of additives can significantly influence the stereochemical outcome.

In the synthesis of voriconazole intermediates, the addition of the Grignard reagent derived from a bromoethylpyrimidine is often performed at low temperatures to enhance diastereoselectivity. Careful control of the reaction temperature is critical during the formation of the Grignard reagent itself, as higher temperatures can lead to the formation of undesired byproducts. google.com

The substitution pattern on the pyrimidine ring also plays a crucial role. For instance, in the synthesis of a key intermediate for voriconazole, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is often used. researchgate.netgoogle.com The presence of the chloro group at the 6-position can influence the electronic properties and steric environment of the pyrimidine ring, thereby affecting the diastereoselectivity of the subsequent addition reaction. By carefully controlling the reaction conditions, a high diastereomeric ratio, for example, a 9:1 ratio of the desired (2R,3S)/(2S,3R) enantiomeric pair over the (2R,3R)/(2S,3S) pair, can be achieved. researchgate.net

Below is a table summarizing the impact of certain conditions on the synthesis of a voriconazole intermediate.

| Reactant 1 | Reactant 2 | Solvent | Additive | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Reference |

| Organolithium derivative of 4-chloro-6-ethyl-5-fluoropyrimidine | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Not specified | Not specified | -70 to -50 | Not specified | researchgate.net |

| Grignard reagent of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Dichloromethane | Zinc, Iodine | Not specified | 9:1 | researchgate.net |

Note: Specific quantitative data on diastereomeric ratios under varying conditions is often proprietary and not always published in detail.

Chiral Resolution Techniques for Enantiomeric Purity (e.g., Diastereomeric Salt Resolution)

Following the diastereoselective synthesis, the resulting racemic mixture of the desired diastereomer, for example, (2R,3S)/(2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, must be resolved to isolate the desired single enantiomer, (2R,3S)-voriconazole.

The most common method for this is diastereomeric salt resolution . wikipedia.orgkesselssa.com This technique involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization.

In the case of voriconazole, a commonly used chiral resolving agent is an optically active acid, such as (1R)-(-)-10-camphorsulfonic acid. researchgate.net The racemic base (the voriconazole precursor) reacts with the chiral acid to form two diastereomeric salts. One of these salts is typically less soluble in a given solvent system and will preferentially crystallize out of the solution. After separation of the less soluble salt by filtration, the desired enantiomer can be liberated by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor.

Another technique for chiral separation is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov While effective, this method is often more suitable for analytical purposes or small-scale separations due to cost and scalability limitations compared to diastereomeric salt resolution for large-scale industrial production.

The table below outlines a typical diastereomeric salt resolution process.

| Racemic Compound | Chiral Resolving Agent | Solvent | Outcome | Reference |

| (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | (1R)-(-)-10-Camphorsulfonic acid | Not specified | Separation of diastereomeric salts by fractional crystallization | researchgate.net |

| DL-Phenylglycine | (1S)-(+)-Camphor-10-sulfonic acid | Water | Crystalline D-PG·(+)-CS salt isolated with 98.8% optical purity | rsc.org |

Applications As a Precursor in Complex Molecule Synthesis

Central Role in the Synthesis of Clinically Relevant Azole Antifungals (e.g., Voriconazole)

4-(1-Bromoethyl)-5-fluoropyrimidine and its immediate precursors are pivotal in the industrial synthesis of Voriconazole (B182144), a second-generation triazole antifungal agent used to treat serious, invasive fungal infections. While many patented synthetic routes utilize the closely related intermediate, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine (B66629), the core reaction sequence highlights the essential role of the this compound scaffold.

The key step in constructing the Voriconazole framework is the stereoselective coupling of a pyrimidine (B1678525) derivative with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. In a widely adopted method, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine is first converted into an organozinc reagent. This organometallic intermediate then undergoes a Reformatsky-type reaction with the aforementioned ketone. This specific reaction is critical as it establishes the two contiguous stereocenters of the final drug molecule with a high degree of control, often achieving excellent diastereoselectivity (e.g., a 12:1 ratio of the desired (2R,3S)/(2S,3R) enantiomeric pair over other isomers).

| Step | Reactants | Key Transformation | Significance |

|---|---|---|---|

| 1. Organometallic Formation | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, Zinc (activated) | Formation of an organozinc intermediate (Reformatsky reagent). | Activates the pyrimidine precursor for nucleophilic addition. |

| 2. Stereoselective Coupling | Organozinc reagent, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Creation of the C-C bond between the pyrimidine and side-chain, setting the required stereochemistry. | Establishes the core structure of the drug with high diastereoselectivity (12:1). |

| 3. Dechlorination | Coupled product from Step 2, H₂ gas, Catalyst (e.g., Pd/C) | Removal of the chlorine atom from the pyrimidine ring. | Yields the final 5-fluoropyrimidine (B1206419) moiety present in Voriconazole. |

| 4. Chiral Resolution | Racemic Voriconazole, Chiral acid (e.g., (1R)-(-)-10-Camphorsulfonic acid) | Separation of the desired (2R,3S)-enantiomer. | Isolation of the therapeutically active isomer of the drug. |

Utilization in the Construction of Bioactive Heterocyclic Frameworks for Drug Discovery

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.govnih.gov Its synthetic accessibility and the potential for structural diversification make it a cornerstone of many drug discovery programs. nih.govmdpi.com

This compound serves as a versatile building block for creating novel and diverse heterocyclic frameworks. The reactive bromoethyl side chain is the key to its utility. This electrophilic center is susceptible to nucleophilic substitution by a wide range of heteroatoms (N, O, S), allowing for the facile attachment of other cyclic or acyclic moieties. This reactivity enables its use in synthetic strategies aimed at producing libraries of compounds for high-throughput screening.

Medicinal chemists can leverage this compound to construct more complex fused-ring systems or molecules with multiple heterocyclic cores. For instance, reaction with bifunctional nucleophiles could lead to the formation of novel pyrimidine-fused ring systems. The fluorine atom at the 5-position can also modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While its application in Voriconazole synthesis is well-documented, the potential for using this compound to construct other classes of bioactive molecules, such as kinase inhibitors or anti-infective agents, remains a promising area for future research. researchgate.netunifi.it

Development of Advanced Pharmaceutical and Agrochemical Intermediates

As established, this compound (and its chlorinated analogue) is a high-value advanced intermediate in the pharmaceutical industry, primarily for the production of Voriconazole. Its synthesis has been optimized to ensure high purity and yield, as the quality of this intermediate directly impacts the efficiency and purity of the final active pharmaceutical ingredient (API).

In the broader context of agrochemicals, fluorinated heterocyclic compounds are of significant interest due to their enhanced biological activity and metabolic stability. The introduction of fluorine atoms into a molecule can often lead to increased efficacy and a more desirable toxicological profile. Pyrimidine derivatives, in particular, are found in a number of commercial herbicides and fungicides. Although specific, large-scale applications of this compound in the agrochemical sector are not widely documented in publicly available literature, its structural motifs—a fluorinated pyrimidine ring—are highly relevant. The compound represents a potential starting material for the synthesis of novel crop protection agents, where the pyrimidine core could be elaborated to target specific enzymes or receptors in pests and pathogens.

Emerging Applications in Materials Science (e.g., Ligands for Organometallic Complexes, OLEDs)

Beyond its established role in life sciences, the this compound structure holds potential for applications in materials science. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom, makes it an attractive component for organic electronic materials.

In the field of Organic Light-Emitting Diodes (OLEDs), pyrimidine derivatives have been investigated for use in emitter and host materials. The C=N double bonds within the pyrimidine ring make it a strong electron acceptor, a property that is crucial for developing materials used in electron transport layers or as the acceptor component in thermally activated delayed fluorescence (TADF) emitters. While this compound itself is not a functional OLED material, its reactive handle provides a synthetic route to incorporate the fluoropyrimidine core into more complex, conjugated systems. Through cross-coupling reactions (e.g., Suzuki, Sonogashira), the bromoethyl group could be modified or replaced to link the pyrimidine to other aromatic systems, creating novel materials with tailored photophysical properties.

Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. This suggests a potential application for derivatives of this compound as ligands in the synthesis of novel organometallic complexes. Such complexes could be investigated for their catalytic activity, luminescent properties, or sensor applications. These applications are still emerging, representing an area where the versatility of this chemical intermediate may be further exploited.

Computational Chemistry and Theoretical Studies on 4 1 Bromoethyl 5 Fluoropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

The electronic properties of substituted pyrimidines are significantly governed by the interplay of inductive and resonance effects of the substituents. The highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, which lowers the energy of the molecular orbitals and can influence the acidity of nearby protons. The bromine atom at the C4 position and the bromoethyl group further modulate the electronic distribution.

A key aspect of reactivity profiling is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the LUMO distribution indicates the most likely sites for nucleophilic attack, while the HOMO distribution points to the regions susceptible to electrophilic attack. In the case of 4-(1-bromoethyl)-5-fluoropyrimidine, the pyrimidine (B1678525) ring, being electron-deficient, is expected to have a low-lying LUMO, making it susceptible to nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the areas around the hydrogen atoms and the carbon atom attached to the bromine in the ethyl group would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

| Dipole Moment | 2.15 D |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are based on general principles of computational chemistry for similar halogenated pyrimidines.

Modeling of Reaction Mechanisms and Transition States in Pyrimidine Functionalization

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, including the functionalization of the pyrimidine ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the most plausible reaction mechanism.

The functionalization of this compound can proceed through various pathways, such as nucleophilic aromatic substitution (SNA_r_) at the C4 position (displacing the bromine) or reactions involving the bromoethyl side chain. Computational modeling can help to determine the activation energies associated with each potential step.

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Locating and characterizing transition states is a cornerstone of mechanistic studies. For example, in a nucleophilic substitution reaction at the C4 position, computational methods can model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in SNA_r_ reactions), and the subsequent departure of the bromide leaving group. The geometry and vibrational frequencies of the calculated transition state provide crucial information about the reaction coordinate. A single imaginary frequency in the vibrational analysis of a calculated structure confirms that it is a true transition state.

Prediction and Rationalization of Regio- and Stereoselectivity

Many chemical reactions can potentially yield multiple products, leading to issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). Computational chemistry provides a quantitative framework for predicting and understanding these selectivities.

For this compound, a key regioselective question is whether a nucleophile will attack the C4 position of the pyrimidine ring or the α-carbon of the bromoethyl group. By calculating the activation barriers for both pathways, computational models can predict which position is more reactive under a given set of conditions. The electron-withdrawing nature of the fluorine at C5 and the pyrimidine ring itself would likely activate the C4 position towards nucleophilic attack.

The bromoethyl group introduces a chiral center at the α-carbon, meaning that reactions at this position can lead to different stereoisomers (R or S). The prediction of stereoselectivity often involves modeling the transition states for the formation of each stereoisomer. The relative energies of these transition states determine which stereoisomer will be the major product. Steric hindrance from the pyrimidine ring and the substituents can play a significant role in favoring one approach of the nucleophile over the other, thus leading to a stereoselective outcome.

Table 2: Calculated Activation Energies for Competing Reaction Pathways (Hypothetical Data)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic attack at C4 | TS_C4 | 18.5 | Substitution at C4 |

| Nucleophilic attack at α-carbon | TS_alpha | 22.1 | Substitution at α-carbon |

| Formation of (R)-stereoisomer | TS_R | 21.8 | (S)-stereoisomer |

| Formation of (S)-stereoisomer | TS_S | 20.5 | (S)-stereoisomer |

Note: The data in this table is hypothetical and for illustrative purposes. The values are chosen to demonstrate how computational data can be used to predict regioselectivity and stereoselectivity.

Elucidation of Kinetic and Thermodynamic Control in Reaction Pathways

Computational studies can elucidate the kinetic and thermodynamic landscape of a reaction by calculating the energies of all relevant species along the reaction coordinate. For reactions involving this compound, this can be particularly insightful. For example, in a reaction with a nucleophile, the substitution at the C4 position might be the kinetically favored product due to a lower activation barrier. However, if the product of substitution at the α-carbon is thermodynamically more stable, running the reaction at a higher temperature for a longer period might favor the formation of this thermodynamic product, assuming the reaction is reversible.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. powertechjournal.com Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.innih.govbenthamdirect.com In response, the principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds like 4-(1-bromoethyl)-5-fluoropyrimidine. benthamdirect.comresearchgate.net

Future research will likely focus on several key areas to develop greener synthetic routes:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inijper.org

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields by promoting mass transfer and creating localized high-pressure and high-temperature zones. rasayanjournal.co.innih.gov

Solvent-Free and Water-Based Reactions: Eliminating or replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions significantly reduces the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.netrsc.org

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and waste generation. rasayanjournal.co.inbenthamdirect.com

Use of Green Catalysts: The development and application of reusable and non-toxic catalysts, such as biocatalysts or nano-catalysts, can improve reaction efficiency and sustainability. benthamdirect.comresearchgate.netorientjchem.org

These green chemistry approaches not only offer environmental benefits but also often result in economic advantages through reduced energy consumption, waste disposal costs, and simplified purification procedures. rasayanjournal.co.in

Exploration of Novel Catalytic Functionalization Approaches

The ability to selectively introduce new functional groups into the this compound scaffold is crucial for creating a diverse library of derivatives with tailored properties. Modern catalytic methods are at the forefront of this endeavor, offering unprecedented control over chemical transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are powerful tools for forming carbon-carbon bonds. rsc.orgyoutube.com The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com Future research will likely explore the application of these and other cross-coupling reactions to the this compound core, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to palladium-based systems. rsc.org

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes and reducing waste. nih.gov The development of catalytic systems capable of selectively activating and functionalizing the C-H bonds of the pyrimidine ring in this compound would represent a significant advancement, opening up new avenues for molecular diversification. nih.govyoutube.com

These novel catalytic approaches will be instrumental in rapidly generating analogs of this compound for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with specific electronic or optical properties.

Integration with Continuous Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. mdpi.com Microreactor technology, a key component of flow chemistry, offers numerous advantages over batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. rsc.orgchimia.chyoutube.comresearchgate.net

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes. anton-paar.com Flow chemistry can enable:

Safer Handling of Hazardous Reagents: Reactions involving unstable or hazardous intermediates can be performed more safely in the small, controlled environment of a microreactor. researchgate.net

Improved Yields and Selectivity: The precise control over temperature, pressure, and mixing in flow reactors often leads to higher yields and fewer byproducts. chimia.ch

Telescoped Synthesis: Multiple reaction steps can be integrated into a single continuous flow system, eliminating the need for isolation and purification of intermediates, thereby reducing time and resources. nih.gov

Automated Synthesis and Optimization: Flow chemistry platforms can be readily automated, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols.

The integration of continuous flow chemistry with automated synthesis will accelerate the discovery and development of new drug candidates and advanced materials derived from this compound.

Expansion of Research Applications in Medicinal Chemistry and Advanced Materials

The inherent biological activity of the pyrimidine scaffold makes this compound a valuable building block in medicinal chemistry. orientjchem.orgnih.govnih.govgrowingscience.com The presence of the fluorine atom and the reactive bromoethyl group provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug molecules. pharmgkb.orgcapes.gov.br

Medicinal Chemistry: Fluoropyrimidines are a well-established class of anticancer agents. pharmgkb.orgnih.govnih.gov Future research will likely focus on leveraging this compound to synthesize novel analogs with improved efficacy, selectivity, and reduced toxicity. nih.gov The bromoethyl group serves as a versatile handle for introducing various functionalities to modulate biological activity and target specific enzymes or receptors. This compound is a known intermediate in the synthesis of antifungal agents like Voriconazole (B182144). chembk.compharmaffiliates.com The exploration of its derivatives could lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer, viral infections, and inflammatory disorders. nih.govnih.govchembk.com

Advanced Materials: The unique electronic properties of fluorinated and nitrogen-containing heterocyclic compounds make them attractive candidates for applications in materials science. Pyrimidine derivatives have shown potential for use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. rasayanjournal.co.in The ability to systematically modify the structure of this compound through the catalytic methods described above will enable the synthesis of new materials with tailored optical and electronic properties.

The continued exploration of this compound in these diverse research areas holds significant promise for advancing both human health and technology.

常见问题

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 4-(1-Bromoethyl)-5-fluoropyrimidine, and how should they be applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. For example, ¹⁹F NMR can resolve fluorine-specific chemical shifts, while ¹H NMR identifies alkyl and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Cross-referencing with literature data, such as δ -165.59 ppm in ¹⁹F NMR for fluoropyrimidine derivatives, ensures accuracy .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture and light. Waste disposal should follow institutional guidelines for halogenated organics, including separate storage and professional hazardous waste management .

Q. What synthetic routes are reported for bromoethyl-substituted fluoropyrimidines?

- Methodological Answer : Alkylation of 5-fluoropyrimidine precursors using bromoethyl halides or Mitsunobu reactions with diethyl azodicarboxylate (DEAD) are common. Metal-free methods, such as those using β-CF3 aryl ketones, can achieve high yields under mild conditions .

Advanced Research Questions

Q. How can discrepancies in molecular formulas and CAS numbers for similar pyrimidine derivatives be resolved?

- Methodological Answer : Structural ambiguities (e.g., CAS 188416-28-6 vs. 188416-47-9) arise from positional isomerism or substituent variations. Use X-ray crystallography for absolute configuration determination. Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) and HRMS for empirical formula confirmation .

Q. What strategies minimize side reactions during alkylation steps in fluoropyrimidine synthesis?

- Methodological Answer : Optimize reaction temperature (e.g., 0–25°C) to suppress elimination byproducts. Use bulky bases (e.g., DBU) to deprotonate selectively. Monitor reaction progress via TLC or LC-MS. For example, in synthesizing kinase inhibitors, morpholinomethylphenyl groups were introduced via Pd-catalyzed coupling to avoid bromoethyl decomposition .

Q. How can researchers interpret overlapping signals in NMR spectra of fluoropyrimidine derivatives?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For fluorinated analogs, ¹⁹F-¹H heteronuclear correlation experiments clarify coupling patterns. Refer to published data, such as δ 7.32 ppm (td, J = 7.7 Hz) for ortho-chlorophenyl protons in kinase inhibitor derivatives .

Q. What biological mechanisms make bromoethyl-fluoropyrimidines relevant in medicinal chemistry?

- Methodological Answer : The bromoethyl group acts as a leaving group, enabling alkylation of biomolecules (e.g., DNA or proteins). This reactivity is leveraged in prodrug design or as intermediates for kinase inhibitors (e.g., Aurora Kinase). Validate bioactivity via enzymatic assays and molecular docking studies .

Data Contradiction Analysis

Q. How should conflicting physicochemical data (e.g., molecular weight, density) be addressed?

- Methodological Answer : Re-evaluate purity via HPLC and elemental analysis. For example, molecular weight discrepancies (205.03 vs. 239.47) may stem from chlorine substitution (C6H5BrClFN2 vs. C6H6BrFN2). Use isotopic labeling or tandem MS to confirm fragment patterns .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the pharmacokinetics of bromoethyl-fluoropyrimidines?

- Methodological Answer : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. LC-MS/MS quantifies parent compound and metabolites. For cytotoxicity, employ cancer cell lines (e.g., HCT-116 for colorectal cancer) with 5-FU-resistant variants to evaluate synergistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。